Pexiganan

Beschreibung

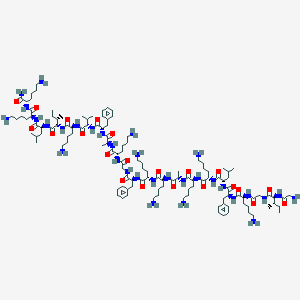

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169)/t77-,78-,79-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,101-,102-,103-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZGFSNZWHMDGZ-KAYYGGFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C122H210N32O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2477.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147664-63-9 | |

| Record name | Pexiganan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147664639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexiganan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PEXIGANAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVF29Q70Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Biology and Biophysical Characterization of Pexiganan

Primary Amino Acid Sequence Analysis of Pexiganan

This compound is a linear peptide consisting of 22 amino acids. nih.govnih.govmdpi.comnih.gov Its primary sequence is Gly-Ile-Gly-Lys-Phe-Leu-Lys-Lys-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Lys-Ile-Leu-Lys-Lys-NH2. nih.govmdpi.comnih.govnovoprolabs.com This sequence is characterized by a notable presence of lysine (B10760008) residues, contributing to the peptide's highly cationic nature. nih.govresearchgate.net The C-terminus is amidated. researchgate.net

Conformational States and Secondary Structure Elucidation

The secondary structure of this compound is highly dependent on its environment, a characteristic common among many AMPs. researchgate.net Biophysical techniques such as Circular Dichroism (CD), Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) have been employed to elucidate its conformational states in various conditions. nih.govnih.govresearchgate.net

Solution-State Conformation and Random Coil Characteristics

In aqueous solutions, this compound primarily exists in a disordered or random coil conformation. nih.govnih.govresearchgate.netscispace.com This is attributed to the electrostatic repulsion between the positively charged lysine side chains in a hydrophilic environment. nih.govresearchgate.net While many linear AMPs are unstructured in water or ionic solutions, this random coil characteristic in aqueous solution is a key feature of this compound before it interacts with biological membranes. nih.gov

Membrane-Bound Alpha-Helical Induction and Stabilization

Upon interaction with membrane-mimicking environments, such as lipids or detergents, or in the presence of anionic lipid head groups, this compound undergoes a significant conformational change, folding into an alpha-helical structure. nih.govresearchgate.netpjmhsonline.comtoku-e.com This induction of an alpha-helical conformation is crucial for its interaction with and disruption of bacterial membranes. nih.govpjmhsonline.comtoku-e.com The association with the membrane surface, particularly with anionic lipids, helps to achieve a charge balance, facilitating the adoption of the alpha-helical structure. nih.gov High-resolution structural studies using NMR spectroscopy have shown that membrane-associated this compound can form a dimeric antiparallel alpha-helical coiled-coil structure in the presence of dodecylphosphocholine (B1670865) micelles and bilayers. nih.gov

Beta-Turn Structural Propensity in Non-Aqueous Environments

Studies using spectroscopic methods, including FTIR, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), have revealed that this compound can also adopt beta-turn structures in certain non-aqueous or organic solvent environments. nih.govresearchgate.net For instance, in methanol, this compound appears to adopt a sheet-stabilized beta-turn structure, while in dimethyl sulfoxide (B87167) (DMSO), a solvated beta-turn structure is observed. nih.govresearchgate.net The presence of a random coil with a beta-turn structure has also been noted in aqueous solutions (D2O). nih.govresearchgate.net These findings suggest that this compound's conformational flexibility extends beyond simple random coil and alpha-helical states, depending on the specific environmental conditions.

Structure-Function Relationship: Physicochemical Determinants of Activity

The biological activity of this compound is intimately linked to its physicochemical properties, including its amino acid sequence, charge, hydrophobicity, and secondary structure. nih.govacs.orgmdpi.com Structure-activity relationship (SAR) studies on AMPs, including this compound and its analogs, have highlighted the importance of these factors in determining antimicrobial potency and selectivity. acs.orgmdpi.commdpi.compnas.orgpnas.org The amphipathic nature of the peptide, where hydrophobic and hydrophilic residues are segregated on opposite faces of the alpha-helix, is considered crucial for its interaction with lipid membranes. pjmhsonline.compnas.orgpnas.org

Influence of Peptide Length on Bioactivity

The length of the peptide chain is a significant determinant of this compound's bioactivity. Studies on magainin-derived peptides, including this compound, have indicated that a minimal peptide length is important for activity, potentially related to the mechanism of membrane disruption. nih.gov Omission of amino acid residues, particularly from the C-terminus, has been shown to negatively affect the peptide's activity. nih.gov This suggests that the full 22-amino acid length of this compound is important for optimal interaction with bacterial membranes and subsequent antimicrobial effects.

Role of Cationicity and Charge Distribution

This compound is characterized by its highly cationic nature, possessing a net charge of +9. nih.gov This positive charge is primarily due to the presence of multiple lysine residues in its amino acid sequence. nih.govnih.gov The significant positive charge plays a critical role in the initial interaction of this compound with bacterial cell membranes. Bacterial membranes are predominantly composed of negatively charged phospholipids (B1166683), resulting in an electrostatic attraction to the highly cationic this compound. nih.govnih.govresearchgate.netdiva-portal.org This electrostatic interaction serves as a major driving force for the selective binding of the peptide to bacterial membranes over the less negatively charged or neutral eukaryotic cell membranes, which contain predominantly neutral phospholipids and cholesterol. nih.govnih.govdiva-portal.org The charge distribution along the peptide also contributes to its interaction with negatively charged components like the phosphate (B84403) groups of lipids in the bacterial membrane. nih.govacs.org

Hydrophobicity and Amphipathicity in Membrane Interaction

In addition to its cationicity, this compound exhibits amphipathic characteristics. nih.govnih.govacs.orgnih.gov Amphipathicity refers to the peptide's ability to possess both hydrophobic and hydrophilic regions. In the case of this compound, when it adopts an alpha-helical structure in a membrane environment, its amino acid residues are arranged such that one face of the helix is predominantly hydrophobic, while the opposite face presents a cluster of positively charged residues. nih.govnih.gov This amphipathic structure is essential for the peptide's interaction with the lipid bilayer. The hydrophobic regions of this compound interact with the hydrophobic core of the phospholipid bilayer, facilitating membrane insertion and disruption. nih.govresearchgate.net While hydrophobicity is required for membrane permeabilization, an optimal level is necessary, as excessive hydrophobicity can lead to increased toxicity towards mammalian cells and reduced antimicrobial selectivity. nih.govresearchgate.net The amphipathic nature is also crucial for the formation of pores in the bacterial membrane, a proposed mechanism for this compound's lytic activity. nih.govnih.gov

Advanced Spectroscopic and Imaging Modalities in this compound Structural Studies

Various advanced spectroscopic and imaging techniques have been employed to investigate the structure, conformation, and membrane interaction of this compound at a high resolution.

Circular Dichroism Spectroscopy Applications

Circular Dichroism (CD) spectroscopy is a widely used technique for determining the secondary structure of peptides and proteins in solution and monitoring conformational changes. nih.gov CD studies have shown that this compound exists as an unstructured or random coil in aqueous solution. nih.govnih.govnih.govresearchgate.netscispace.com However, upon interaction with lipids or detergents, which mimic the membrane environment, this compound undergoes a conformational change and folds into an alpha-helical structure. nih.govnih.govnih.govresearchgate.netsemanticscholar.org The CD spectrum of alpha-helical structures is typically characterized by distinct negative bands at 208 nm and 222 nm, and a positive band at 192 nm. nih.gov CD spectroscopy has been valuable in quickly assessing the conditions under which this conformational change occurs and confirming the adoption of an alpha-helical structure in the presence of membrane mimetics. nih.govnih.govresearchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Investigations

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for obtaining high-resolution structural information about this compound in membrane environments, which are often immobile on the NMR timescale. nih.govnih.govacs.orgnih.govumich.edu These studies have provided detailed insights into the peptide's structure, orientation, and interactions within lipid bilayers and micelles. Solid-state NMR investigations have revealed that this compound forms an antiparallel dimeric alpha-helical coiled-coil structure when associated with dodecylphosphocholine micelles and lipid bilayers. nih.govumich.edu The interface of this dimer involves a "phenylalanine zipper". nih.gov Solid-state NMR has also been used to study peptide-induced disorders in the hydrophobic region of the lipid bilayer and the detergent-like behavior of this compound at higher concentrations. mdpi.comnih.gov Furthermore, techniques like 31P solid-state NMR have provided information on membrane curvature strain and the formation of toroidal pores, a proposed mechanism of membrane disruption by this compound. nih.gov 15N solid-state NMR on aligned samples and 2D PISEMA experiments have been used to determine the orientation of the helical peptide within the membrane, indicating it is oriented near the surface. nih.gov REDOR MAS NMR experiments on selectively labeled peptides have been utilized to determine the backbone conformation of this compound in phospholipid bilayers. nih.gov

Fluorescence Assays for Conformational Changes

Fluorescence assays are sensitive tools used to monitor membrane binding, permeabilization, and conformational changes of peptides. semanticscholar.org For this compound, fluorescence assays have been employed to confirm its ability to disrupt cell membranes by monitoring the uptake of fluorescent molecules into bacteria or the leakage of fluorescent markers from lipid vesicles. mdpi.comnih.gov For example, the uptake of ANS into E. coli cell membranes and the leakage of carboxyfluorescein from POPC/POPG vesicles have been observed, indicating rapid membrane disruption. nih.gov If this compound or its analogs contain tryptophan residues (either naturally occurring or introduced), changes in tryptophan fluorescence can provide information about the peptide's environment and conformational state upon membrane binding. semanticscholar.orghaw-hamburg.de A blue shift in the emission maxima of tryptophan fluorescence is typically observed when the residue moves from a polar aqueous environment to a more hydrophobic membrane environment, indicating membrane insertion or association. semanticscholar.orghaw-hamburg.de

Electron Microscopy and Neutron Diffraction Techniques

Electron microscopy, particularly Transmission Electron Microscopy (TEM), has been used in studies investigating the interaction of this compound and its derivatives with bacterial components, such as lipopolysaccharide (LPS), and to visualize their effects on membrane structures. acs.orgresearchgate.net TEM can provide visual evidence of membrane damage or alterations induced by the peptide. Neutron diffraction is another technique that has been applied to study the interaction of antimicrobial peptides, including this compound, with model membranes to understand their structure and mechanism of action within the bilayer. nih.govtum.demlz-garching.de Neutron diffraction can provide information about the peptide's location and orientation within the membrane, as well as changes in the lipid bilayer structure upon peptide binding. nih.govmlz-garching.de While less commonly cited for this compound specifically compared to NMR or CD, these techniques offer complementary approaches to probe the peptide-membrane interactions and structural organization. nih.govacs.orgresearchgate.nettum.demlz-garching.de

Molecular Mechanisms of Pexiganan S Antimicrobial Action

Bacterial Membrane Interaction and Disruption Pathways

Pexiganan interacts with bacterial membranes through a series of steps, driven largely by its structural and chemical properties.

Electrostatic Adsorption to Anionic Bacterial Membranes

This compound is a highly cationic peptide. nih.govnih.gov Bacterial cell membranes are characterized by a high proportion of negatively charged phospholipids (B1166683), in contrast to eukaryotic membranes which contain predominantly neutral phospholipids and cholesterol. nih.govpjmhsonline.commdpi.com This difference in lipid composition results in a strong electrostatic attraction between the positively charged this compound and the anionic bacterial membrane surface. nih.govpjmhsonline.commdpi.comresearchgate.net This initial electrostatic interaction is a key factor in the peptide's selective toxicity towards bacteria. nih.govpjmhsonline.commdpi.com The pH of the environment can influence this electrostatic interaction and, consequently, the antibacterial activity of this compound. pjmhsonline.com

Peptide Integration and Orientation within Lipid Bilayers

Upon associating with the bacterial membrane surface, this compound, which is largely unstructured in solution, undergoes a conformational change and adopts an α-helical structure. nih.govresearchgate.net This amphipathic α-helix has distinct hydrophobic and hydrophilic faces. nih.gov The peptide then integrates into the lipid bilayer. patsnap.comresearchgate.net Studies using techniques such as solid-state NMR have indicated that the helical this compound is oriented near the surface of the membrane, with its positively charged residues interacting with the phosphate (B84403) head groups of the lipids and its hydrophobic residues interacting with the fatty acyl chains. nih.govnih.govdiva-portal.org This orientation is crucial for the subsequent steps of membrane disruption and appears to rule out a barrel-stave type mechanism for this compound, favoring other models like toroidal pore formation. nih.gov

Toroidal Pore Formation Model and Membrane Permeabilization

A widely accepted model for this compound's membrane disruption is the formation of toroidal pores. nih.govtoku-e.commdpi.comresearchgate.netmdpi.com In this model, the peptide inserts into the membrane and induces bending of the lipid bilayer. nih.govmdpi.com The peptides and the lipid head groups line the surface of the pore, creating a pore structure that resembles a toroid. nih.govmdpi.comsemanticscholar.org This process leads to membrane permeabilization, allowing leakage of intracellular contents and disrupting the membrane's ability to maintain ion gradients. patsnap.comtoku-e.commdpi.commdpi.com Solid-state NMR studies support the formation of toroidal pores and indicate that the peptide is oriented perpendicular to the bilayer normal in this context. nih.gov The formation of these pores is thought to involve the peptide inducing positive curvature strain in the membrane. mdpi.comnih.gov

Kinetics of Membrane Integrity Loss and Cellular Content Leakage

This compound's interaction with the bacterial membrane leads to a rapid loss of membrane integrity. Studies monitoring the uptake of fluorescent molecules into bacteria or the leakage of fluorescent markers from lipid vesicles have shown that membranes are maximally affected within minutes of exposure to this compound, indicating a quick onset of membrane disruption. nih.govresearchgate.net This rapid permeabilization results in the leakage of essential cellular contents, contributing to bacterial cell death. patsnap.comtoku-e.comuminho.pt The kinetics of membrane disruption can be assessed by measuring the distribution of leakage timepoints in populations of vesicles. nih.gov

Intracellular Target Modulation and Secondary Mechanisms

Potential Interactions with Nucleoside Metabolism

There is evidence suggesting that this compound may influence bacterial nucleoside metabolism. Studies have shown that exposure to this compound, even at sub-inhibitory concentrations, can lead to transient permeability changes in the bacterial envelope, potentially promoting the leakage of small molecules such as nucleotides, nucleobases, or nucleosides. nih.govresearchgate.net Simultaneously, this increased permeability may facilitate the uptake of external molecules, including toxic nucleoside analogs. nih.govresearchgate.net Furthermore, research indicates that this compound stress can induce an upregulation of genes and proteins related to nucleotide metabolism and salvage pathways in bacteria like Staphylococcus aureus. nih.govbiorxiv.org This suggests that while this compound primarily targets the membrane, it may also create conditions that make bacteria more susceptible to agents that interfere with nucleoside metabolism, potentially through increased uptake and activation of these metabolic pathways in response to cellular stress. nih.govresearchgate.net

Intracellular Target Modulation and Secondary Mechanisms

Enzyme Inhibition Profiles (e.g., CDC25 Phosphatase)

Information regarding the specific inhibition of enzymes such as CDC25 Phosphatase by this compound was not found in the consulted literature. Research on this compound's mechanism predominantly focuses on its membrane-disrupting properties and interactions with bacterial cell surface components.

This compound's Anti-Endotoxin Activity and Lipopolysaccharide (LPS) Neutralization

Beyond its direct bactericidal effects through membrane disruption, this compound has also demonstrated significant anti-endotoxin activity, particularly concerning Lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammatory responses, which can lead to severe conditions like sepsis and septic shock. researchgate.net

Research indicates that this compound can bind to LPS, thereby neutralizing its biological activity and preventing it from triggering excessive immune responses. citeab.comnih.govresearchgate.net This interaction is crucial, especially in the context of treating infections caused by Gram-negative bacteria, where bacterial lysis induced by antibiotics can release large amounts of LPS. citeab.com By binding to LPS, this compound can hinder its ability to interact with host immune receptors, such as TLR4, which are responsible for initiating inflammatory signaling cascades. nih.gov

Studies investigating this compound and its derived analogues have shown their ability to inhibit LPS-mediated inflammatory responses, as measured by the reduction in the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and nitric oxide (NO) from immune cells stimulated with LPS. This LPS-neutralizing capacity is considered an important aspect of this compound's potential therapeutic utility, particularly in managing the inflammatory complications associated with Gram-negative bacterial infections and endotoxic shock. citeab.comresearchgate.net

Data from studies on this compound-derived peptides illustrate varying degrees of effectiveness in neutralizing LPS-induced cytokine secretion. For example, in one study using RAW 264.7 macrophages stimulated with LPS, certain this compound analogues demonstrated potent inhibitory effects on TNF-α, IL-6, and NO release, with some analogues showing superior activity compared to the parent peptide (MSI-78, or this compound).

Table 1: Illustrative Data on LPS-Induced Cytokine Secretion Inhibition by this compound and Select Analogues (Based on research findings)

This anti-endotoxin property, combined with its direct antibacterial action, highlights the multifaceted nature of this compound's interaction with bacterial pathogens and host inflammatory pathways.

Spectrum of Antimicrobial Activity in Preclinical Research

Broad-Spectrum Efficacy Across Bacterial Taxa

Pexiganan exhibits potent activity against a wide array of bacterial pathogens relevant to various infection types. nih.govasm.org Its broad spectrum is attributed to its mechanism of action, which involves disrupting bacterial cell membranes. iscabiochemicals.com

Gram-Positive Bacterial Susceptibility Profiles (e.g., Staphylococcus aureus, Lactobacillus)

This compound has shown significant activity against Gram-positive bacteria, including Staphylococcus spp., Streptococcus spp., Enterococcus faecium, and Corynebacterium spp. nih.govasm.org Minimum Inhibitory Concentration (MIC) values at which 90% of isolates are inhibited (MIC90) for these species were generally reported at 32 µg/ml or less in early studies. nih.govasm.org

Specifically, studies have evaluated this compound's activity against Staphylococcus aureus. acs.orgpjmhsonline.comresearchgate.netresearchgate.netcabidigitallibrary.org For S. aureus, including methicillin-resistant S. aureus (MRSA), MIC90 values of 8 µg/ml have been reported. portico.org Activity against Lactobacillus has also been assessed, with some studies indicating that this compound retains activity against this genus. acs.orgresearchgate.net However, some Gram-positive species, such as Streptococcus sanguis and Enterococcus faecalis, have shown lower sensitivity to this compound, with higher MIC90 values (≥256 µg/ml for S. sanguis and E. faecalis in one study, although MIC50 values were lower). nih.gov Enterococcus faecalis appears to be intrinsically less susceptible to this compound, with MICs ranging from 32 to 256 µg/ml. nih.gov

Here is a table summarizing typical MIC ranges for some Gram-Positive bacteria:

| Bacterium Species | MIC Range (µg/ml) | Source |

| Staphylococcus aureus | 8-32 | portico.orgnih.gov |

| Streptococcus pyogenes | 4 | portico.org |

| Enterococcus faecium | 8-32 | nih.govnih.gov |

| Enterococcus faecalis | 32-256 | nih.govnih.gov |

| Corynebacterium spp. | ≤32 | nih.govasm.org |

Gram-Negative Bacterial Susceptibility Profiles (e.g., Salmonella Typhi, Escherichia coli, Pseudomonas aeruginosa, Helicobacter pylori)

This compound is also potent against a majority of Gram-negative aerobic bacteria tested. nih.gov This includes members of the family Enterobacteriaceae, Pseudomonas spp., Acinetobacter baumannii, and Stenotrophomonas maltophilia. nih.gov MIC90 values for clinical isolates of these species were typically 64 µg/ml or less in earlier research. nih.gov

Studies have specifically investigated this compound's activity against Salmonella Typhi and Escherichia coli. acs.orgresearchgate.net this compound and its analogues have demonstrated activity against these pathogens. acs.orgresearchgate.net Pseudomonas aeruginosa is another Gram-negative bacterium against which this compound has shown efficacy. nih.govasm.orgresearchgate.netresearchgate.netmdpi.com MIC90 values for P. aeruginosa have been reported in the range of 16-32 µg/ml. nih.govportico.org this compound has also exhibited significant antibacterial activity against Helicobacter pylori in vitro, with MICs of 4 µg/mL for both clinical strains and a standard ATCC strain. mdpi.com

Here is a table summarizing typical MIC ranges for some Gram-Negative bacteria:

| Bacterium Species | MIC Range (µg/ml) | Source |

| Salmonella Typhi | Not specified in range, but activity shown | acs.orgresearchgate.net |

| Escherichia coli | 8-16 | acs.orgresearchgate.netnih.gov |

| Pseudomonas aeruginosa | 8-32 | nih.govportico.orgnih.gov |

| Helicobacter pylori | 4 | mdpi.com |

| Acinetobacter spp. | ≤64 | nih.govasm.org |

| Stenotrophomonas spp. | ≤64 | nih.govasm.org |

Activity Against Anaerobic Pathogens

This compound has also demonstrated activity against anaerobic bacteria. nih.goviscabiochemicals.comasm.orgportico.orgasm.org Studies have shown that anaerobes, including Clostridium spp., Peptostreptococcus spp., Bacteroides spp., Prevotella spp., Fusobacterium nucleatum, and Propionibacterium acnes, were generally sensitive to this compound. nih.gov In one study, 90% of tested anaerobic isolates were inhibited at a concentration of 64 µg/ml or less. nih.gov this compound was particularly active against Bacteroides spp. and P. acnes, with MIC90 values of ≤8 µg/ml. nih.gov Against a collection of anaerobic isolates from skin and skin structure infections, this compound exhibited a broad range of activity, with varying MIC90 values depending on the specific genus and species. asm.org For instance, MIC90 values were 16 µg/ml for Bacteroides fragilis and 4 µg/ml for Propionibacterium acnes. asm.org

Here is a table summarizing typical MIC90 values for some Anaerobic bacteria:

| Bacterium Species | MIC90 (µg/ml) | Source |

| Bacteroides fragilis | 16 | asm.org |

| Other B. fragilis group | 4 | asm.org |

| Prevotella spp. | 32 | asm.org |

| Fusobacterium spp. | 32 | asm.org |

| Porphyromonas spp. | 64 | asm.org |

| Propionibacterium acnes | 4 | nih.govasm.org |

| Peptostreptococcus spp. | ≤32 | nih.govasm.org |

| Clostridium perfringens | 128 | asm.org |

Efficacy Against Multidrug-Resistant (MDR) Bacterial Strains

Preclinical research indicates that this compound is effective against multidrug-resistant (MDR) bacterial strains. pjmhsonline.comresearchgate.netresearchgate.netmdpi.com Studies have shown no evidence of cross-resistance between this compound and various other antibiotic classes, including oxacillin, cefazolin, cefoxitin, imipenem, ofloxacin, ciprofloxacin, gentamicin, and clindamycin. nih.govasm.org The MIC50 and MIC90 values for this compound were comparable between antibiotic-resistant and susceptible strains. nih.govasm.org Decreased susceptibility to vancomycin (B549263) did not impact this compound's activity against S. aureus or E. faecium. nih.gov Attempts to induce resistance in several bacterial species through repeated exposure to subinhibitory concentrations of this compound have been unsuccessful in some studies. nih.govasm.orgpjmhsonline.com This suggests a lower propensity for resistance development compared to conventional antibiotics, likely due to its membrane-targeting mechanism. iscabiochemicals.commdpi.com

Time-Kill Kinetics and Bactericidal Properties of this compound

This compound exhibits rapid bactericidal properties. nih.govmdpi.com Time-kill kinetic studies have demonstrated that this compound can quickly reduce bacterial populations. nih.govpjmhsonline.commdpi.combrieflands.com For example, this compound at a concentration of 16 µg/ml was able to eliminate 106 organisms/ml of Pseudomonas aeruginosa within 20 minutes. nih.gov Similarly, Helicobacter pylori was eradicated within 20 minutes at 16 µg/mL (4x the MIC). mdpi.com Another study showed that this compound at 50 µg/ml reduced S. aureus viable cells from 105 CFU to 101 CFU in 40 minutes. pjmhsonline.com Comparison of MICs and Minimum Bactericidal Concentrations (MBCs) for numerous isolates across various species showed that for a large percentage (92-93%) of isolates, MBCs were either the same as or within one twofold dilution of the corresponding MICs, which is consistent with a bactericidal mechanism of action. nih.govasm.orgportico.org

Environmental Factors Influencing Antimicrobial Potency In Vitro

Environmental factors can influence the antimicrobial activity of this compound in vitro. One such factor is pH. Studies have explored the effect of medium pH on this compound's activity. pjmhsonline.comstockpr.com While increasing temperature did not significantly affect the zone of inhibition against S. aureus in one study, increasing the pH caused a significant increase in the MIC against S. aureus. pjmhsonline.com this compound demonstrated the most inhibitory properties at a pH of 5.5, suggesting that slightly acidic conditions may enhance its antimicrobial activity. pjmhsonline.com The composition of the test medium, particularly the presence of cations, can also influence the antimicrobial activity of cationic peptides like this compound, as the initial interaction with the bacterial membrane is electrostatic. stockpr.com

pH Dependence of this compound Activity

The antimicrobial activity of cationic peptides like this compound is influenced by the pH of the surrounding medium, primarily due to the electrostatic interactions between the positively charged peptide and the negatively charged bacterial membrane. nih.govpjmhsonline.com Studies investigating the effect of pH on this compound's activity have explored ranges typically between pH 5.0 and 8.0. nih.govpjmhsonline.com

Impact of Ionic Strength and Specific Media Components on Peptide Performance

The performance of antimicrobial peptides, including this compound, can be affected by the ionic strength and specific components present in the testing medium. diva-portal.orgnih.gov High concentrations of salts, particularly divalent cations like Mg²⁺ and Ca²⁺, can interfere with the electrostatic interactions between cationic peptides and the negatively charged bacterial surface, potentially reducing their activity. nih.gov

Standard laboratory media, such as Mueller-Hinton broth (MHB), contain varying concentrations of cations and other components that can influence AMP activity. nih.gov For instance, MHB contains anionic amino acids from hydrolyzed casein, which can interact with cationic AMPs and potentially lead to precipitation or reduced availability of the peptide. nih.gov While MHB is commonly used for antimicrobial susceptibility testing, some studies suggest that it may not be the most suitable medium for evaluating the full potential of cationic AMPs due to these interactions. nih.gov

Studies have shown that the lytic activity of some peptides can be substantially reduced when the ionic strength of the medium is elevated to physiological conditions, highlighting the role of electrostatic interactions in their efficacy. diva-portal.org The choice of buffer can also impact AMP efficacy, with variations observed even at similar pH and ionic strength depending on the buffer type. nih.gov

This compound's Activity Against Bacterial Biofilms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which provides protection and contributes to increased resistance to antimicrobial agents compared to planktonic (free-floating) bacteria. tandfonline.cominfezmed.it this compound has been investigated for its activity against bacterial biofilms, both in preventing their formation and eradicating established ones.

Inhibition of Biofilm Formation

Preventing the initial adhesion of bacteria to surfaces is a key strategy in combating biofilm formation. mdpi.comfrontiersin.org Studies have explored the ability of this compound to inhibit bacterial adhesion and subsequent biofilm development. infezmed.it While some research suggests that this compound may be less effective at preventing initial adhesion compared to some conventional antibiotics, its ability to inhibit later stages of biofilm formation has also been investigated. infezmed.it

Antimicrobial peptides can interfere with various stages of biofilm development, including initial attachment, quorum sensing (bacterial cell-to-cell communication that regulates biofilm formation), and the production of the extracellular matrix. tandfonline.comfrontiersin.org

Biofilm Eradication Capabilities

Eradicating established biofilms is often more challenging than preventing their formation due to the protective nature of the biofilm matrix and the presence of persister cells within the biofilm structure. infezmed.itfrontiersin.org this compound has demonstrated activity against pre-formed bacterial biofilms in preclinical settings. nih.govresearchgate.netmdpi.com

Studies have evaluated the minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) of this compound against biofilms formed by various bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net this compound has shown the ability to reduce bacterial concentrations within biofilms and, in some cases, achieve eradication, although the required concentrations may be higher than those needed to inhibit or kill planktonic bacteria. frontiersin.orgresearchgate.net

Research has also explored the efficacy of this compound against persister cells within mature biofilms, which are particularly tolerant to antibiotics. frontiersin.org Studies using in vitro models simulating infections have shown that this compound can eliminate persisters within antibiotics-exposed mature biofilms. frontiersin.org The activity of this compound against biofilms can be influenced by the specific bacterial species and the composition of the biofilm matrix. nih.govfrontiersin.org For instance, some studies indicate higher activity against S. aureus biofilms compared to P. aeruginosa biofilms. mdpi.comnih.gov

Combinations of this compound with other antimicrobial agents, such as nisin, have also been investigated and have shown potential for enhanced activity against both planktonic and biofilm forms of bacteria, and in some cases, the eradication of biofilms in three-dimensional models. researchgate.netmdpi.comnih.govresearchgate.netnih.gov

Investigation of Bacterial Resistance Mechanisms to Pexiganan

Propensity for Resistance Development In Vitro

In vitro studies have explored the ability of bacteria to develop resistance to pexiganan under laboratory conditions. While some initial studies suggested a low propensity for resistance, more comprehensive investigations using adaptive laboratory evolution have demonstrated that resistance can indeed emerge. plos.orgasm.orgstockpr.comnih.gov

Adaptive Laboratory Evolution Studies and Observed Resistance Emergence

Adaptive laboratory evolution (ALE) studies have provided valuable insights into the dynamics and mechanisms of bacterial resistance to this compound. In these experiments, bacterial populations are serially passaged in the presence of increasing concentrations of the peptide, simulating prolonged exposure.

Studies have shown that bacterial species such as Escherichia coli and Pseudomonas fluorescens can evolve resistance to this compound within approximately 600-700 generations of continuous exposure. plos.orgnih.govbiorxiv.org Similarly, Staphylococcus aureus has also been shown to evolve resistance to this compound in vitro, although potentially at a slower rate than to some conventional antibiotics. biorxiv.orgnih.govbiorxiv.orgnih.gov

The level of resistance observed in these studies can vary. For instance, S. aureus strains evolved with this compound have shown a 5-fold increase in Minimum Inhibitory Concentration (MIC) values after 29 days (approximately 130 generations). biorxiv.org In other experiments, S. aureus lines selected for resistance to this compound for 8 weeks were able to grow in the presence of this compound concentrations 64-fold higher than the initial MIC of non-selected strains. frontiersin.org

Data from adaptive evolution experiments highlight the potential for resistance emergence:

| Bacterial Species | AMP Exposure | Generations/Duration | Observed Resistance (Fold Increase in MIC) | Source |

|---|---|---|---|---|

| Escherichia coli | This compound | ~650 generations | Heritable resistance | plos.orgnih.govbiorxiv.org |

| Pseudomonas fluorescens | This compound | ~650 generations | Heritable resistance | plos.orgnih.govbiorxiv.org |

| Staphylococcus aureus | This compound | ~130 generations (29 days) | 5-fold increase in MIC | biorxiv.org |

| Staphylococcus aureus | This compound | 8 weeks | 64-fold increase in MIC | frontiersin.org |

These studies indicate that despite its membrane-targeting mechanism, bacteria possess the capacity to develop heritable resistance to this compound under sustained selective pressure in vitro.

Comparative Resistance Kinetics with Conventional Antibiotics

Comparing the kinetics of resistance development to this compound with that of conventional antibiotics provides context for the evolutionary resilience of this AMP. Some studies suggest that resistance to AMPs, including this compound, may evolve more slowly than resistance to certain conventional antibiotics. biorxiv.org For example, one study showed that S. aureus evolved resistance to amoxicillin (B794) after 28 subcultures with a 16-fold increase in MIC, while no resistance to this compound was observed under the same conditions. pjmhsonline.comresearchgate.net

However, other studies indicate that the rate of resistance evolution can vary depending on the specific AMP and bacterial species. While resistance to this compound has been observed, the speed at which it emerges can be influenced by the experimental setup and the specific bacterial strain. plos.orgbiorxiv.org

Cross-Resistance and Collateral Sensitivity Phenomena

The emergence of resistance to an antimicrobial agent can sometimes lead to altered susceptibility to other antimicrobial compounds, a phenomenon known as cross-resistance (decreased sensitivity) or collateral sensitivity (increased sensitivity). researchgate.net

Studies investigating cross-resistance patterns in this compound-resistant strains have yielded varied results depending on the co-tested antimicrobial agents. Cross-resistance to this compound has been observed less often compared to some other AMPs like temporin. nih.govbiorxiv.org Interestingly, temporin-evolved strains have even shown increased sensitivity to this compound. nih.govbiorxiv.org

In the context of conventional antibiotics, initial studies found no evidence of cross-resistance to a range of antibiotic classes, including oxacillin, cefazolin, cefoxitin, imipenem, ofloxacin, ciprofloxacin, gentamicin, and clindamicin, in strains with reduced susceptibility to this compound. nih.govasm.orgstockpr.comnih.govasm.org

However, more recent research has explored collateral sensitivity between antibiotic-resistant bacteria and AMPs. Strikingly, antibiotic-resistant bacteria have shown a high frequency of collateral sensitivity to AMPs, including this compound, while cross-resistance is relatively rare. researchgate.net For instance, an E. coli strain with a mutation in the thyA gene displayed enhanced susceptibility to this compound. researchgate.net this compound stress has also been shown to induce collateral sensitivity to nucleoside analogs in S. aureus. frontiersin.orgfu-berlin.de

Observed cross-resistance and collateral sensitivity patterns involving this compound:

| Evolved Resistance To | Tested Against | Outcome | Bacterial Species | Source |

|---|---|---|---|---|

| Temporin | This compound | Increased sensitivity | Staphylococcus aureus | nih.govbiorxiv.org |

| This compound | Temporin | Less frequent cross-resistance | Staphylococcus aureus | nih.govbiorxiv.org |

| This compound | Conventional Antibiotics (various classes) | No evidence of cross-resistance | Various clinical isolates | nih.govasm.orgstockpr.comnih.govasm.org |

| Antibiotics (various) | This compound | High frequency of collateral sensitivity | Escherichia coli | researchgate.net |

| This compound | Nucleoside Analogs | Collateral sensitivity | Staphylococcus aureus | frontiersin.orgfu-berlin.de |

These findings suggest that while resistance to this compound can emerge, it does not necessarily confer broad resistance to other antimicrobial classes and may even lead to increased sensitivity to certain compounds.

Hypothetical Bacterial Evasion Strategies to this compound

Given that this compound primarily targets the bacterial membrane, potential bacterial evasion strategies would likely involve alterations to this crucial structure or mechanisms to counteract the peptide's effects before it reaches its target.

Modifications in Bacterial Membrane Composition

Examples of such modifications observed as resistance mechanisms to other AMPs include alteration of membrane lipid composition, leading to lower levels of certain membrane proteins and ions. mdpi.com Alteration of cell wall components and lipid composition have been implicated in resistance mechanisms in Gram-positive species. mdpi.com In Gram-negative bacteria, alterations shaping the lipopolysaccharide (LPS) composition of the outer membrane can contribute to resistance and have been linked to collateral sensitivity to AMPs. researchgate.net

While specific membrane modifications conferring resistance to this compound have been hypothesized based on its mechanism of action, detailed molecular characterization of these changes in this compound-resistant strains is an active area of research.

Role of Efflux Pumps in this compound Sensitivity

Efflux pumps are bacterial membrane proteins that actively transport various compounds, including antibiotics and host defense molecules like AMPs, out of the cell. dntb.gov.uamdpi.com Their role in contributing to intrinsic and acquired resistance to a wide range of antimicrobials is well-established. mdpi.com

While efflux pumps are a known mechanism of resistance to some AMPs, their specific contribution to this compound resistance has been less extensively documented compared to other mechanisms. Some general discussions on bacterial resistance mechanisms to AMPs mention efflux pumps as a potential strategy. nih.govmdpi.comfrontiersin.orgasm.org However, direct experimental evidence specifically demonstrating that efflux pumps play a significant role in reducing this compound sensitivity is not as prominent in the available literature as membrane modifications.

Further research is needed to definitively determine the extent to which efflux pumps contribute to reduced susceptibility or the development of resistance to this compound in various bacterial species.

Susceptibility to Proteolytic Degradation by Bacterial Enzymes

The potential for bacterial enzymes to degrade antimicrobial peptides (AMPs) like this compound is a significant consideration in understanding resistance mechanisms and therapeutic efficacy. While enzymatic degradation is a common resistance strategy employed by bacteria against various antibiotics, research suggests that it may not be a primary mechanism for resistance to this compound. nih.gov

Studies investigating the role of proteolytic degradation have compared the activity of this compound with that of MSI-214, an analog composed entirely of D-amino acids. Peptides synthesized with D-amino acids are generally resistant to degradation by naturally occurring L-amino acid peptidases. nih.govresearchgate.netfrontiersin.org By comparing the minimum inhibitory concentrations (MICs) of this compound (L-amino acid form) and MSI-214 (D-amino acid form) against various bacterial species, researchers can infer the extent to which proteolytic degradation contributes to reduced this compound activity.

Research findings indicate that the differences in MICs between this compound and MSI-214 for various bacterial species were generally small, typically less than two twofold dilutions. nih.govstockpr.com This suggests that for the tested organisms, the activity of this compound was not substantially diminished by bacterial proteolytic enzymes. Furthermore, intact this compound peptide was reported to be recoverable from the culture medium following overnight growth of certain less sensitive bacterial species, such as Proteus mirabilis and Serratia marcescens. nih.gov

Despite proteolytic degradation not being identified as a primary resistance mechanism, the susceptibility of AMPs to proteolysis in vivo by bacterial or host proteases can still impact their effectiveness, particularly for applications like intravenous administration or in complex environments such as chronic wounds where protease levels can be high. nih.govresearchgate.netnih.gov Strategies such as the incorporation of non-natural amino acids or other structural modifications have been explored to improve the proteolytic stability of AMPs. researchgate.netfrontiersin.orgnih.gov

The following table summarizes the conceptual findings from studies comparing the activity of this compound and its protease-resistant analog, MSI-214, in relation to bacterial susceptibility:

| Peptide | Amino Acid Composition | Susceptibility to Natural Peptidases | Observed MIC Differences (vs. MSI-214) | Implication for Resistance Mechanism |

| This compound | L-amino acids | Susceptible | Generally < 2 twofold dilutions | Proteolytic degradation not a primary resistance mechanism nih.govstockpr.com |

| MSI-214 | D-amino acids | Resistant | - | Used to assess the impact of proteolysis nih.govstockpr.com |

While this data suggests that bacterial proteolytic degradation is not a primary driver of resistance to this compound, the stability of the peptide in specific biological niches with high protease activity remains a relevant consideration for its clinical application. nih.govresearchgate.net

Pexiganan Analogues and Rational Peptide Design Strategies

Structure-Activity Relationship (SAR) Driven Analog Design for Potency Enhancement

SAR studies are fundamental to the design and development of novel AMPs with enhanced properties. frontiersin.org For Pexiganan, which has an amphipathic α-helix structure, understanding how changes in its amino acid sequence and resulting structure affect its interaction with bacterial membranes is key to improving its activity. researchgate.net this compound's mechanism involves disrupting the bacterial cell membrane, often by forming toroidal pores. researchgate.net The positively charged residues on one face of the helix interact electrostatically with the negatively charged phospholipids (B1166683) of bacterial membranes, while the hydrophobic residues on the other face facilitate insertion into the lipid bilayer. researchgate.netnih.gov

Early SAR studies on magainin-2, the parent peptide of this compound, revealed that modifications, including amino acid substitutions and deletions, could significantly impact activity. nih.gov For instance, removal of N-terminal residues of magainin-2 resulted in a loss of activity, with deletions past Lys4 being particularly detrimental. nih.gov This highlighted the importance of specific regions of the peptide for its function.

This compound itself was a result of extensive SAR studies on magainin-2, leading to a peptide with significantly more potent antimicrobial activity. portico.org Further SAR-driven design efforts have explored various modifications to this compound to optimize its stability and activity. nih.gov

Rational Design of this compound Analogues with Modified Sequences

Rational design approaches involve making deliberate changes to the amino acid sequence of this compound to improve its desired properties, such as increased potency, reduced toxicity, or enhanced stability. nih.govfrontiersin.org

Strategic Amino Acid Substitutions and Deletions

For example, in the development of this compound from magainin 2, amino acid substitutions and deletions were performed to achieve enhanced potency. nih.gov Studies have investigated the effect of single amino acid mutations on this compound's activity. nih.gov Gly to Ala substitutions, aimed at increasing α-helical stability, have been shown to improve activity. nih.gov Conversely, attempts to disrupt the helical structure by substituting D-amino acids initially led to decreased activity, emphasizing the importance of secondary structure for membrane association. nih.gov

Specific substitutions have been explored to enhance activity against particular pathogens. Rational design based on incorporating positively charged hydrophilic residues like Arginine and hydrophobic residues like Tryptophan in peptide primary structures has shown promising antimicrobial activity and therapeutic indices in other AMPs, suggesting similar principles could be applied to this compound analogues. brieflands.com

Alterations in Charge Distribution and Hydrophobic Core (e.g., N- and C-termini segregation)

Modifying the charge distribution and the nature of the hydrophobic core are key aspects of rational peptide design for AMPs. This compound, being a cationic and amphiphilic peptide, interacts with the negatively charged bacterial membranes through electrostatic forces and inserts into the hydrophobic core of the lipid bilayer. researchgate.netnih.gov

Studies have explored segregating positively charged amino acids towards the N- and C-termini of this compound analogues, creating a hydrophobic core. nih.govacs.orgresearchgate.net This design strategy aims to mimic the structure of lipopolysaccharide (LPS), a major component of Gram-negative bacterial cell walls, which has a hydrophobic lipid A moiety and a charged core oligosaccharide. nih.gov By altering the arrangement of charged and hydrophobic residues, researchers aim to optimize the peptide's interaction with bacterial membranes and potentially enhance anti-endotoxin effects. nih.govacs.org While some peptides designed with charge clustering and amino acid changes in the hydrophobic and hydrophilic faces have been synthesized, complete segregation of charged residues to one end is often not achieved as at least one charged residue remains within the sequence. nih.govacs.orgresearchgate.net

Incorporation of Non-Natural Amino Acids for Enhanced Properties (e.g., D-Amino Acid Analogues)

The incorporation of non-natural amino acids, such as D-amino acids and fluorinated amino acids, into peptide sequences is a strategy to enhance properties like proteolytic stability and potentially improve activity or reduce toxicity. nih.govmdpi.com

MSI-214, a this compound analogue composed entirely of D-amino acids, has been synthesized and studied. nih.gov While initial studies with D-amino acid substitutions in magainin-2 analogues showed decreased activity, the effect can vary depending on the specific peptide and the position of substitution. nih.govmdpi.com D-amino acid substitutions can influence the secondary structure and hydrophobicity of the peptide, which in turn affects its interaction with membranes and its activity. mdpi.com

Incorporation of fluorinated amino acids, such as hexafluoroleucine and pentafluorophenylalanine, into the hydrophobic regions of this compound (replacing leucine, isoleucine, and phenylalanine) has been explored. nih.gov These substitutions can help retain the helical structure in lipid environments and may retain or improve antimicrobial activity while potentially enhancing proteolytic stability, which could lead to improved bioavailability. nih.gov

Peptide Bond Isostere Replacements for Improved Stability and Efficacy

Replacing native peptide bonds with isosteres, such as reduced amide bonds or isopeptide bonds, is a strategy to improve the metabolic stability of peptides against proteolytic degradation. nih.govnih.gov Proteolytic cleavage is a major challenge for the clinical application of peptide therapeutics. nih.gov

Recent research has investigated switching the peptide bond of cationic residues in this compound to amide bond isosteres. researchgate.netresearchgate.net This modification has shown promise in leading to superior antibacterial efficacy and therapeutic potential. researchgate.netresearchgate.net Incorporating isopeptide bonds, which are amide bonds between a carboxyl group and an epsilon amino group, has also been explored in this compound-based peptides. nih.govresearchgate.net While incorporating multiple isopeptide bonds has been shown to improve stability and reduce toxicity and hemolytic activity, it can also lead to a reduction in antimicrobial activity. nih.govresearchgate.net However, site-specific replacement of a single peptide bond with an amide bond isostere has been reported to provide peptides with strong antimicrobial activity, resistance to proteolytic degradation, low toxicity, and lower hemolytic activity, suggesting this is a powerful tool for designing potent and non-toxic antimicrobial drugs. researchgate.net

Conjugation and Formulation Strategies for Enhanced Delivery and Activity

Conjugation and formulation strategies are employed to improve the delivery, stability, and activity of antimicrobial peptides like this compound. These approaches aim to overcome limitations such as poor bioavailability, rapid degradation, and potential toxicity.

Conjugation of peptides to other molecules or nanoparticles can enhance their stability, target specificity, and cellular uptake. For example, conjugation with nanoparticles has been explored as a chemical modification technique for AMPs to improve their performance. nih.gov Studies have investigated this compound nanoparticles (PNPs) and found that they exhibit anti-Helicobacter pylori activity in vitro and in vivo, with PNPs showing stronger clearance efficiency compared to free this compound in an animal model. mdpi.com This suggests that nanoparticle formulation can enhance the delivery and efficacy of this compound.

Acylation, the addition of an acyl group, is another modification that has been applied to this compound-related peptides to potentially improve stability and activity. nih.gov However, the incorporation of certain acyl groups, such as the 12-carbon lauryl group or amino lauryl group at the N-terminus of MSI-78, has resulted in increased hemolytic activity without substantial gains in antibacterial activity. nih.gov

Nanoparticle Encapsulation and Delivery Systems (e.g., Chitosan-Alginate, Lipid-Liquid Crystals)

Nanoparticle encapsulation offers a promising avenue for improving the delivery and effectiveness of this compound. These systems can protect the peptide from enzymatic degradation, control its release, increase its local concentration at the site of infection, and facilitate its interaction with bacterial membranes mdpi.comnih.gov.

One explored nanoparticle system involves the use of chitosan-alginate polyelectrolyte complexes. This compound nanoparticles (PNPs) prepared using chitosan-alginate have been investigated for their anti-Helicobacter pylori activity. These nanoparticles demonstrated effective clearance of H. pylori in animal models, showing improved peptide stability and prolonged retention times in the stomach compared to free this compound researchgate.netnih.govresearchgate.net. The mucoadhesive properties of the chitosan-alginate complex allow the nanoparticles to adhere more effectively to the gastric mucosa, increasing the residence time and thereby enhancing the local drug concentration researchgate.netnih.govmdpi.com. Research has indicated that PNPs can interact with negatively charged components of the gastric mucosa, such as mucin glycoproteins and sialic acid, through electrostatic attraction, contributing to their enhanced adhesion mdpi.com.

Studies have shown that PNPs can achieve a 100% clearance rate of H. pylori at lower doses compared to this compound in solution nih.gov. In vitro studies evaluating the minimum inhibitory concentrations (MICs) of this compound and PNPs against H. pylori strains have shown that both can effectively inhibit bacterial growth, with rapid bactericidal activity observed within minutes researchgate.netnih.gov.

| Formulation | H. pylori Strain (e.g., ATCC 43504) | MIC (µg/mL) | Bactericidal Activity (16 µg/mL) |

| This compound | Standard strain | 4 nih.govnih.gov | Zero colonies after 20 min nih.gov |

| PNPs | Standard strain | 4 nih.govnih.gov | Zero colonies after 20 min nih.gov |

Lipid-liquid crystals (LLCs) represent another type of nanoparticle-based system explored for this compound delivery. LLCs can form different liquid crystalline phases, such as hexagonal, which are suitable for sustained drug release nih.gov. Investigations into sustain-release LLC formulations of this compound have shown promise against H. pylori infection in mouse models nih.govresearchgate.net. While this compound alone did not completely eradicate the infection, incorporating it into an LLC formulation resulted in increased elimination of H. pylori nih.govresearchgate.net. LLC-pexiganan formulations have also been associated with minimal mucosal alterations and reduced inflammatory cell infiltration in the stomach compared to placebo in animal studies researchgate.netresearchgate.net. This suggests that LLCs can enhance the delivery and efficacy of this compound while potentially mitigating some localized effects researchgate.netresearchgate.net. The structure of LLCs allows for the slow release of the encapsulated drug, and their lyotropic characteristics can facilitate interaction with biological membranes nih.gov.

Integration into Biomaterials for Localized Action (e.g., Electrospun Mats, Biogel Beads)

Integrating this compound into biomaterials allows for localized and sustained delivery of the peptide at a specific site, which is particularly beneficial for treating localized infections such as those in chronic wounds or associated with medical implants mdpi.comrsc.org. This approach can provide a high local concentration of the antimicrobial while minimizing systemic exposure nih.gov.

Electrospun mats are fibrous biomaterials with a high surface area and tunable porosity, making them suitable scaffolds for drug delivery researchgate.netresearchgate.net. This compound has been successfully integrated into electrospun mats composed of materials like polycaprolactone (B3415563) (PCL) and poly(vinyl alcohol)/cellulose (B213188) acetate (B1210297) (PVA/CA) researchgate.netsciforum.netresearchgate.net. Surface modification of hydrophobic mats, such as PCL, through methods like alkali hydrolysis can improve their hydrophilicity and allow for the attachment of antibacterial agents like this compound researchgate.net. Studies have shown that PCL electrospun mats treated with this compound exhibit efficient bacterial inhibition against both Gram-positive and Gram-negative bacteria researchgate.net.

Cys-pexiganan, a derivative with an N-terminal cysteine, has been immobilized onto PVA/CA electrospun mats, demonstrating effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa iscabiochemicals.comresearchgate.netcaymanchem.com. The incorporation of cellulose acetate in PVA/CA mats can influence fiber properties such as swelling capacity and permeability, which in turn can affect peptide loading and release researchgate.net. Research using quartz crystal microbalance with dissipation monitoring (QCM-D) has explored the adsorption levels and binding affinity of this compound onto electrospun fibers, highlighting the influence of fiber composition and porosity on peptide immobilization researchgate.net.

| Biomaterial Type | Base Materials | This compound Integration Method | Demonstrated Activity Against |

| Electrospun Mats | PCL | Treatment/Attachment | Gram-positive, Gram-negative bacteria researchgate.net |

| Electrospun Mats | PVA/CA | Immobilization (Cys-pexiganan) | S. aureus, P. aeruginosa researchgate.netcaymanchem.com |

| Biogel Beads | Agarose-Gelatine | Incorporation | S. aureus, P. aeruginosa, E. coli (biofilms) researchgate.net |

| Biogel (Guar Gum) | Guar (B607891) Gum | Incorporation | S. aureus, P. aeruginosa (planktonic and biofilms) nih.govresearchgate.netmdpi.com |

Biogel beads and hydrogels also serve as matrices for the localized delivery of this compound. Cross-linked agarose-gelatine beads have been developed as a substrate for investigating bacterial biofilms and can incorporate antimicrobial agents like this compound for localized action against pathogens such as Escherichia coli, P. aeruginosa, and S. aureus researchgate.net. These biogel beads offer properties like stability and can be rapidly colonized by bacteria, providing a relevant model for studying localized infection and treatment researchgate.net.

Synergistic and Combinatorial Antimicrobial Approaches Involving Pexiganan

Combination Strategies with Other Antimicrobial Peptides (AMPs)

Combinations of AMPs are a natural occurrence in innate immunity, where diverse mixtures of peptides often work together to provide more potent or broader-spectrum activity. asm.org Investigating Pexiganan in combination with other AMPs explores this natural phenomenon to develop enhanced antimicrobial strategies.

Synergistic Interactions with Nisin

Studies have demonstrated synergistic effects between this compound and Nisin, another polycyclic antibacterial peptide. This combination has shown particular effectiveness against polymicrobial biofilms, such as those found in diabetic foot infections, which commonly involve Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.netnih.gov this compound disrupts bacterial cell membranes by forming toroidal pores, while Nisin interacts with lipid II, a precursor in bacterial cell wall synthesis. researchgate.net This difference in mechanism of action is believed to contribute to the observed synergy. nih.gov The combination with Nisin has been shown to substantially reduce the concentration of this compound required to inhibit and eradicate bacterial isolates in both planktonic and biofilm states. nih.govresearchgate.net This effect was more pronounced on S. aureus monocultures compared to P. aeruginosa ones, potentially linked to Nisin's mode of action. nih.gov

Data on the reduction in Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values when this compound is combined with Nisin highlight the synergistic potential. For instance, one study observed a more than eight-fold reduction in MIC and MBC values for S. aureus when the dual-AMP combination was used compared to this compound alone. researchgate.net

Interactive Table 1: Illustrative Synergistic Effects of this compound and Nisin on S. aureus (Based on reported fold reductions in MIC/MBC)

| Combination | Effect on S. aureus MIC (Fold Reduction) | Effect on S. aureus MBC (Fold Reduction) |

| This compound + Nisin | > 8 | > 8 |

Note: This table represents illustrative data based on reported observations of significant fold reductions. Specific values may vary depending on the study and bacterial strain.

Combinatorial Effects with Melittin

This compound has also been studied in combination with Melittin, a peptide found in bee venom. asm.orgdergipark.org.tr This combination has demonstrated significant synergistic interactions against Gram-negative bacteria like Escherichia coli. asm.org Highly synergistic interactions, indicated by fractional inhibitory concentration indices (∑FIC) as low as 0.16, have been observed for the combination of this compound and Melittin. asm.org This high degree of synergy is maintained even when one of the peptides is replaced by a peptoid mimic with similar properties, suggesting that complementary mechanisms are at play. asm.org The synergy likely arises from the distinct but complementary mechanisms of action of the two peptides. asm.org this compound and Melittin have been identified as one of the most synergistic peptide combinations. asm.org Furthermore, the combination of this compound and Melittin has shown a strong synergistic effect in hindering the evolution of bacterial resistance compared to treatment with individual AMPs. nih.govbiorxiv.orgresearchgate.net Evolved bacteria exposed to the this compound-Melittin combination managed to grow in AMP concentrations only 4-fold higher than the initial MIC, whereas they could tolerate concentrations 10- to 20-fold higher when evolved with the individual AMPs. nih.govbiorxiv.org Resistance towards both Melittin and this compound was significantly reduced in most combinations involving these peptides. researchgate.net

Interactive Table 2: Synergistic Interaction between this compound and Melittin against E. coli (Based on reported ∑FIC)

| Combination | Organism | ∑FIC | Interaction |

| This compound + Melittin | E. coli | 0.16 | Synergistic |

Note: ∑FIC values ≤ 0.5 indicate synergy.

Adjuvant Therapy with Conventional Antimicrobials

Combining this compound with conventional antibiotics represents an adjuvant therapy approach, aiming to enhance the activity of established drugs, particularly against resistant strains. AMPs like this compound, which primarily target bacterial membranes, can potentially improve the action of antibiotics that target intracellular processes by disrupting the membrane and facilitating antibiotic entry. nih.govmdpi.com

Potentiation of Beta-Lactam Antibiotic Efficacy

This compound has shown synergistic activity when combined with beta-lactam antibiotics against bacteria responsible for bloodstream infections, including P. aeruginosa, E. coli, and S. aureus (both methicillin-resistant and methicillin-susceptible strains), and S. epidermidis (both methicillin-resistant and methicillin-susceptible strains). nih.govstockpr.comnih.gov This synergy has been attributed, in part, to this compound's ability to increase the penetration of beta-lactams into the bacterial membrane, possibly by thinning the membrane. nih.govstockpr.com The synergistic activity of the this compound/beta-lactam combination has been observed in the treatment of endotoxic shock, where this compound's ability to bind to lipopolysaccharide (LPS) is considered a significant factor due to the association of endotoxin (B1171834) release with beta-lactam activity. nih.govstockpr.com

Design Principles for Multi-Component Antimicrobial Systems Utilizing this compound

The increasing challenge of antimicrobial resistance necessitates the exploration of multi-component antimicrobial systems, where agents work together to enhance efficacy and mitigate resistance development. This compound, a synthetic antimicrobial peptide (AMP) derived from magainin, has demonstrated broad-spectrum activity by disrupting bacterial cell membranes through toroidal pore formation researchgate.netresearchgate.netnih.gov. This distinct mechanism of action makes it a promising candidate for inclusion in combination therapies. Designing effective multi-component systems utilizing this compound involves understanding synergistic mechanisms, identifying suitable partner agents, and considering formulation and delivery strategies.

A core principle in designing such systems is the pursuit of synergy, where the combined effect of the agents is greater than the sum of their individual effects nih.govfrontiersin.orgnih.gov. Synergy can arise through various mechanisms when this compound is combined with other antimicrobials. One key mechanism involves this compound's ability to permeabilize bacterial membranes, facilitating the entry of partner antibiotics that typically target intracellular processes researchgate.netfrontiersin.orgnih.govmdpi.com. By forming pores, this compound can overcome intrinsic or acquired resistance mechanisms that rely on reduced uptake of the partner drug researchgate.netfrontiersin.orgmdpi.com. For instance, studies have shown that this compound can act synergistically with β-lactam antibiotics, potentially by increasing the penetration of β-lactams into bacterial cells due to membrane perturbation nih.gov.

Another design principle involves combining this compound with agents that have complementary mechanisms of action. While this compound primarily targets the bacterial membrane, partner agents could target cell wall synthesis (like β-lactams or vancomycin), protein synthesis (like azithromycin (B1666446) or gentamicin), DNA replication (like ciprofloxacin), or other essential cellular functions mdpi.comdovepress.com. Combining agents with different targets makes it more difficult for bacteria to develop resistance simultaneously to all components of the system researchgate.netnih.govaimspress.com. Research has explored combinations of this compound with conventional antibiotics against a range of clinically relevant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, often isolated from challenging infections like diabetic foot ulcers nih.govmdpi.comnih.govmdpi.com.

Furthermore, the design of multi-component systems can involve combining this compound with other AMPs nih.govfrontiersin.orgfigshare.com. Combinations of AMPs can lead to synergistic effects through various interactions, including enhanced membrane binding and disruption, or by one AMP facilitating the action of another frontiersin.orgfigshare.comnih.gov. For example, a triple combination of apidaecin, this compound, and LL 19-27 has demonstrated strong synergism frontiersin.orgnih.gov. Understanding the specific interactions and potential heteroaggregate formation between different AMPs, such as this compound and indolicidin, is crucial for predicting and optimizing synergistic outcomes figshare.com. Molecular dynamics simulations can provide insights into how different AMP combinations interact with lipid membranes and disrupt their integrity figshare.com.

Designing effective multi-component systems also requires consideration of the optimal ratios and concentrations of the components to maximize synergy while minimizing potential toxicity frontiersin.org. Studies evaluating combinations often determine minimum inhibitory concentrations (MICs) and minimum biofilm eradication concentrations (MBECs) of individual agents and their combinations to assess synergistic, additive, or antagonistic effects mdpi.commdpi.com. The fractional inhibitory concentration index (FICI) is a common method used to quantify synergy in checkerboard assays nih.gov.

Delivery systems are another critical aspect of designing multi-component antimicrobial systems utilizing this compound, particularly for topical applications or in treating biofilm-associated infections researchgate.netmdpi.com. Incorporating this compound and its partner agents into formulations like biogels can help maintain their activity and facilitate their penetration into biofilms nih.govmdpi.com. For instance, a dual-AMP biogel containing this compound and nisin has shown enhanced inhibitory and eradication effects against polymicrobial biofilms from diabetic foot infections nih.govmdpi.com.

Preclinical in Vivo Efficacy and Therapeutic Potential of Pexiganan

Efficacy in Animal Models of Bacterial Infection

Animal models serve as crucial tools in assessing the in vivo efficacy of antimicrobial agents like pexiganan against various bacterial pathogens and infection types.

Gastrointestinal Infection Models (e.g., Helicobacter pylori in Rodent Models)

Studies in rodent models have investigated the efficacy of this compound against Helicobacter pylori, a bacterium known to cause gastrointestinal disorders. In H. pylori-infected mice, oral administration of this compound demonstrated a reduction in H. pylori urease activity in the stomach, indicating a decrease in bacterial load. medchemexpress.commdpi.comnih.gov While this compound alone did not achieve complete eradication of H. pylori in these models, its incorporation into lipid-liquid crystal (LLC) formulations or nanoparticles (PNPs) showed enhanced efficacy in reducing bacterial presence and associated inflammatory cell infiltration in the stomach compared to this compound alone. mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearcher.liferesearchgate.net

Data from a mouse model of H. pylori infection evaluating the effect of this compound and this compound nanoparticles (PNPs) on bacterial count:

| Treatment Group | Dose (mg/kg) | Bacterial Recovery (Log CFU/stomach) | Clearance Rate (%) |

| Control | - | 7.87 ± 0.83 | 0 |

| This compound | 1 | Decreased with increasing dose | Not complete |

| This compound | 3 | Decreased with increasing dose | Not complete |

| This compound | 10 | Decreased with increasing dose | Not complete |

| This compound | 30 | Decreased with increasing dose | Not complete |

| PNPs | 1 | More effective than this compound alone | Higher than this compound alone |

| PNPs | 3 | More effective than this compound alone | Higher than this compound alone |

| PNPs | 10 | More effective than this compound alone | Higher than this compound alone |

| PNPs | 30 | More effective than this compound alone | Higher than this compound alone |

Cutaneous and Soft Tissue Infection Models (e.g., Simulated Diabetic Foot Ulcer Models, Galleria mellonella Larvae)